molecular formula C14H8Cl4N2O2 B11017477 N,N'-bis(3,5-dichlorophenyl)ethanediamide

N,N'-bis(3,5-dichlorophenyl)ethanediamide

Cat. No.: B11017477
M. Wt: 378.0 g/mol
InChI Key: IREHUSGSTLREGA-UHFFFAOYSA-N
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Description

N,N’-bis(3,5-dichlorophenyl)ethanediamide is an organic compound characterized by the presence of two 3,5-dichlorophenyl groups attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,5-dichlorophenyl)ethanediamide typically involves the reaction of 3,5-dichloroaniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

    Formation of the intermediate: 3,5-dichloroaniline reacts with oxalyl chloride in the presence of a base such as pyridine to form 3,5-dichlorophenyl isocyanate.

    Formation of the final product: The intermediate is then reacted with ethylenediamine to form N,N’-bis(3,5-dichlorophenyl)ethanediamide.

Industrial Production Methods

Industrial production of N,N’-bis(3,5-dichlorophenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,5-dichlorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N,N’-bis(3,5-dichlorophenyl)ethanediamine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N,N’-bis(3,5-dichlorophenyl)ethanediamide is used as a building block in organic synthesis

Biology

In biological research, this compound can be used to study the effects of dichlorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

While not widely used in medicine, derivatives of N,N’-bis(3,5-dichlorophenyl)ethanediamide could be explored for their potential pharmacological properties, such as antimicrobial or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism by which N,N’-bis(3,5-dichlorophenyl)ethanediamide exerts its effects depends on its specific application. In chemical reactions, the presence of electron-withdrawing chlorophenyl groups can influence the reactivity of the amide groups. In biological systems, the compound may interact with proteins or enzymes, affecting their function through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(3,4-dichlorophenyl)ethanediamide: Similar structure but with different substitution pattern on the phenyl rings.

    N,N’-bis(2,4-dichlorophenyl)ethanediamide: Another isomer with different chlorine positions.

Uniqueness

N,N’-bis(3,5-dichlorophenyl)ethanediamide is unique due to the specific positioning of chlorine atoms on the phenyl rings, which can influence its chemical and physical properties. This positioning can affect the compound’s reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C14H8Cl4N2O2

Molecular Weight

378.0 g/mol

IUPAC Name

N,N'-bis(3,5-dichlorophenyl)oxamide

InChI

InChI=1S/C14H8Cl4N2O2/c15-7-1-8(16)4-11(3-7)19-13(21)14(22)20-12-5-9(17)2-10(18)6-12/h1-6H,(H,19,21)(H,20,22)

InChI Key

IREHUSGSTLREGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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